3-(3-Ethylpyridin-4-yl)pentane-1,5-diol
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Overview
Description
3-(3-Ethylpyridin-4-yl)pentane-1,5-diol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It features a pyridine ring substituted with an ethyl group at the 3-position and a pentane-1,5-diol chain at the 4-position.
Preparation Methods
The synthesis of 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
3-(3-Ethylpyridin-4-yl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(3-Ethylpyridin-4-yl)pentane-1,5-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylpyridin-4-yl)pentane-1,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism .
Comparison with Similar Compounds
3-(3-Ethylpyridin-4-yl)pentane-1,5-diol can be compared with other pyridine derivatives and diol-containing compounds:
3-(3-Methylpyridin-4-yl)pentane-1,5-diol: Similar structure but with a methyl group instead of an ethyl group.
3-(3-Propylpyridin-4-yl)pentane-1,5-diol: Features a propyl group, leading to different chemical properties and reactivity.
3-(3-Ethylpyridin-4-yl)butane-1,4-diol: Shorter carbon chain in the diol, affecting its physical and chemical characteristics.
These comparisons highlight the unique aspects of this compound, such as its specific substituents and chain length, which influence its reactivity and applications.
Properties
IUPAC Name |
3-(3-ethylpyridin-4-yl)pentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-10-9-13-6-3-12(10)11(4-7-14)5-8-15/h3,6,9,11,14-15H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNGGPDDBRXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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